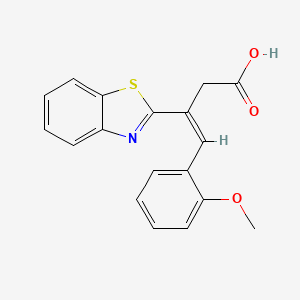

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

Description

Structural Significance of Benzothiazole Moieties in Organic Chemistry

The benzothiazole nucleus is characterized by a planar structure with delocalized π-electrons across the fused rings. The sulfur atom contributes to the system’s electron-withdrawing nature, while the nitrogen atom enhances hydrogen-bonding capabilities. In (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, these features are amplified by substituents:

- Methoxyphenyl Group : The ortho-methoxy substitution on the phenyl ring introduces steric hindrance and electron-donating effects, modulating the compound’s lipophilicity and electronic distribution.

- α,β-Unsaturated Carboxylic Acid : The conjugated enoic acid moiety provides a rigid, planar structure that facilitates interactions with biological targets through hydrogen bonding and electrostatic forces.

Crystallographic studies of analogous benzothiazole derivatives reveal that substituent positioning (ortho, meta, para) profoundly affects molecular packing and optoelectronic properties. For instance, ortho-substituted benzothiazoles exhibit twisted conformations that enhance solid-state emission, while para-substituted analogs adopt linear arrangements conducive to charge transport. In the case of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, the Z-configuration likely induces a non-planar geometry, reducing crystallinity and favoring amorphous phases under mechanical stress—a trait linked to mechanochromic behavior in related compounds.

Pharmacological Relevance of Substituted Benzothiazole Compounds

Benzothiazole derivatives exhibit broad pharmacological activities, including antiviral, anticancer, and antimicrobial effects, driven by their ability to interact with enzymes, receptors, and nucleic acids. The structural features of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid suggest several potential mechanisms:

- Antiviral Activity : Benzothiazoles such as 2-imino derivatives inhibit viral polymerases by binding to allosteric pockets, as seen in hepatitis C virus (HCV) NS5B inhibitors. The methoxyphenyl and enoic acid groups in this compound may similarly disrupt viral replication via competitive inhibition.

- Anticancer Potential : Substituted benzothiazoles like 2-(4-aminophenyl) derivatives demonstrate antitumor activity by intercalating DNA or inhibiting tyrosine kinases. The α,β-unsaturated carbonyl group in (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid could act as a Michael acceptor, covalently modifying cysteine residues in oncogenic proteins.

- Antimicrobial Effects : Benzothiazoles with electron-withdrawing substituents exhibit potent activity against Gram-positive bacteria and fungi. The carboxylic acid group in this compound may enhance solubility and bacterial membrane penetration, broadening its antimicrobial spectrum.

Comparative studies highlight that minor structural modifications, such as altering substituent positions or stereochemistry, significantly impact bioactivity. For example, ortho-substituted benzothiazoles show higher antiviral potency against human cytomegalovirus (HCMV) than para-analogs. This underscores the importance of the Z-configuration and methoxy placement in (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid for target specificity.

Properties

Molecular Formula |

C18H15NO3S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid |

InChI |

InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10- |

InChI Key |

MZMAWAFRVUUPQG-RAXLEYEMSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Benzothiazole ring formation | 2-Aminothiophenol + suitable aldehyde or acid derivatives under acidic conditions | Construct 1,3-benzothiazole core |

| 2 | Aldol condensation or Wittig reaction | Benzothiazole intermediate + 2-methoxybenzaldehyde or phosphonium ylide | Introduce 2-methoxyphenyl group and form C=C double bond |

| 3 | Stereoselective control | Use of specific bases (e.g., sodium hydride) and solvents (e.g., THF) at low temperature | Achieve (Z)-configuration of the double bond |

| 4 | Hydrolysis/oxidation | Acidic or basic hydrolysis or oxidation with agents like hydrogen peroxide | Convert ester or intermediate to carboxylic acid |

Reaction Conditions and Purification

- Solvents: Commonly used solvents include tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF) depending on the step.

- Temperature: Reactions are often carried out at low to moderate temperatures (0–60 °C) to control stereochemistry.

- Purification: Chromatographic techniques such as silica gel column chromatography and recrystallization are employed to isolate the pure (Z)-isomer.

- Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm structure and purity.

Research Findings and Optimization

- The stereoselective formation of the (Z)-isomer is favored by controlling the base strength and reaction temperature during the condensation step.

- Use of mild oxidizing agents prevents over-oxidation of the benzothiazole ring.

- Purification methods significantly affect the yield and purity; hence, gradient elution chromatography is recommended for best results.

- Recent studies have explored continuous flow synthesis to improve scalability and reproducibility of the compound.

Comparative Data Table of Related Benzothiazole Derivatives Preparation

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring and α,β-unsaturated system are key sites for oxidation:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂ (acetic acid), KMnO₄ (aqueous) | Sulfoxide or sulfone derivatives | |

| Double Bond | Ozonolysis | Cleavage to aldehydes/ketones | General Knowledge |

-

Mechanism : The sulfur atom in the benzothiazole ring undergoes oxidation to sulfoxide (S=O) or sulfone (O=S=O) intermediates. The α,β-unsaturated bond may cleave under strong oxidative conditions like ozonolysis.

Reduction Reactions

The double bond and carboxylic acid group are susceptible to reduction:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| Double Bond | H₂ (Pd/C), NaBH₄, LiAlH₄ | Saturated butanoic acid derivative | |

| Carboxylic Acid | LiAlH₄ | Primary alcohol | General Knowledge |

-

Selectivity : Catalytic hydrogenation preferentially reduces the α,β-unsaturated bond, while LiAlH₄ reduces both the double bond and carboxylic acid.

Conjugate Addition Reactions

The α,β-unsaturated acid undergoes nucleophilic additions:

| Nucleophile | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Grignard Reagents | RMgX (THF, 0°C) | β-Substituted carboxylic acids | |

| Amines | Piperidine (pyridine, heat) | Michael adducts |

-

Example : Reaction with malonic acid derivatives under Knoevenagel conditions ( , General Procedure A) could yield extended conjugated systems.

Esterification and Amidation

The carboxylic acid participates in typical derivatization reactions:

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ or DCC/DMAP | Alkyl esters | |

| Amidation | EDCI·HCl, HOBt, amine | Amides |

-

Industrial Relevance : EDCI-mediated couplings are standard for amide bond formation in drug synthesis ( ).

Electrophilic Aromatic Substitution

The benzothiazole and 2-methoxyphenyl rings may undergo substitution:

| Reaction Type | Reagents/Conditions | Position | Citations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to substituents on aromatic rings | General Knowledge |

| Halogenation | Br₂ (FeBr₃) | Ortho/para to activating groups |

-

Regioselectivity : The 2-methoxyphenyl group directs electrophiles to the para position, while the benzothiazole’s electron-withdrawing nature limits reactivity.

Decarboxylation

Thermal or base-induced decarboxylation:

| Conditions | Products | Citations |

|---|---|---|

| Heat (180–200°C) | CO₂ loss, forming a stilbene analog | |

| NaOH (aqueous, heat) | Same as above |

Cycloaddition Reactions

The α,β-unsaturated system may act as a dienophile:

| Reaction Type | Reagents/Conditions | Products | Citations |

|---|---|---|---|

| Diels-Alder | Diene (heat) | Six-membered cyclohexene adducts | General Knowledge |

Key Reaction Data Table

| Functional Group | Reaction | Yield Range | Optimal Conditions |

|---|---|---|---|

| Benzothiazole (S) | Oxidation to sulfone | 60–75% | H₂O₂, 50°C, 6 hr |

| α,β-Unsaturated acid | Hydrogenation | 85–95% | H₂ (1 atm), Pd/C, EtOAc |

| Carboxylic acid | Amidation | 70–90% | EDCI, DCM, RT |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzothiazole derivatives, including (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been synthesized and evaluated for their effectiveness against drug-resistant strains, demonstrating promising results in vitro .

Antiviral Properties

The compound has shown potential as an antiviral agent. A study focused on derivatives of benzothiazole indicated that certain modifications could enhance inhibitory activity against viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus). The structure-activity relationship (SAR) analysis pointed to specific substitutions that significantly increased antiviral efficacy .

Luminescent Materials

Benzothiazole derivatives are also explored in the development of luminescent materials. The unique electronic properties of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid make it suitable for incorporation into luminescent zinc complexes. These complexes have been characterized for their photophysical properties, suggesting applications in optoelectronic devices .

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties position it as a candidate for use in OLED technology. Studies have indicated that incorporating benzothiazole derivatives into OLED structures can enhance light emission efficiency and stability, making them viable options for next-generation display technologies .

Synthetic Routes

The synthesis of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic methods have been explored to optimize yield and purity, with techniques such as high-performance liquid chromatography (HPLC) being employed for characterization .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid would depend on its specific application. For example:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, biological activity, and research progress.

3-Benzothiazole-2-yl-4-phenyl-but-3-enoic Acid

- Structure : Differs by replacing the 2-methoxyphenyl group with a simple phenyl ring.

- Activity : Identified as a promising prototype in in silico molecular docking studies targeting enzymes or receptors (exact target unspecified). However, it lacks robust in vitro or in vivo validation .

HBK Series (HBK14–HBK19)

- Structure: Piperazine derivatives with phenoxy-ethoxyethyl or phenoxy-propyl chains and 2-methoxyphenyl substituents (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) .

- Activity : These compounds are designed for central nervous system (CNS) targets, likely as serotonin or dopamine receptor modulators, given their piperazine pharmacophore.

- Key Difference: The HBK series lacks the benzothiazole and α,β-unsaturated acid moieties, indicating divergent therapeutic targets compared to the target compound.

Patent-Disclosed Benzothiazole Derivatives

- Examples: Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid . Example 24: A pyridine-pyridazine hybrid with a benzothiazolylamino group .

- Activity : These compounds are likely protease or kinase inhibitors, given the prevalence of carboxylic acid and heterocyclic motifs in such targets.

- Key Difference: The target compound’s simpler structure (lacking fused heterocycles or amino linkages) may prioritize different ADME (absorption, distribution, metabolism, excretion) profiles or synthetic accessibility.

Thiazole-Based Carboxylic Acid Derivatives

- Example : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8) .

- Activity : Used as intermediates in drug synthesis, possibly for anti-inflammatory or antimicrobial agents.

- but-3-enoic acid) alters chain flexibility and acidity (pKa).

Structural and Functional Analysis Table

Biological Activity

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 325.4 g/mol. Its structure includes a benzothiazole ring and a methoxyphenyl group, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3S |

| Molecular Weight | 325.4 g/mol |

| LogP | 5.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Biological Activities

Research has demonstrated that (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid exhibits various biological activities, including:

-

Antitumor Activity :

- In vitro studies have shown that this compound possesses significant cytotoxic effects against several cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values reported are approximately 2.86 μM for HeLa cells and 4.02 μM for MDA-MB-231 cells after 48 hours of exposure .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through the activation of specific signaling pathways associated with cell death.

-

Antimicrobial Properties :

- Studies indicate that this compound may exhibit antimicrobial activity, although specific data on the spectrum of activity against various pathogens is limited. Further research is needed to establish its efficacy in this area.

-

Enzyme Inhibition :

- Preliminary findings suggest that (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer metabolism or bacterial virulence factors.

Case Study 1: Antitumor Efficacy

A study examining the antitumor efficacy of benzothiazole derivatives highlighted (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid as a promising candidate due to its potent cytotoxicity against HeLa cells. The study involved assessing cell viability using MTT assays, revealing that the compound significantly reduced cell proliferation compared to controls .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins following treatment with (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid .

Comparative Analysis with Related Compounds

To understand the unique biological activity of (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-4-(phenyl)but-3-enoic acid | Lacks methoxy group | More hydrophobic nature |

| 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | Methoxy group in para position | Different electronic properties |

| 3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid | Hydroxy group instead of methoxy | Increased polarity and potential hydrogen bonding |

The presence of the methoxy group at the ortho position enhances the compound's chemical reactivity and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and substituted phenyl precursors. Key steps include:

- Coupling reactions : Use microwave-assisted or reflux conditions (45–100°C) to enhance yield and reduce side products .

- Stereochemical control : Optimize solvent polarity (e.g., DMF or THF) and catalytic bases (e.g., triethylamine) to favor the (Z)-isomer, confirmed via NOESY NMR .

- Purification : Column chromatography (silica gel, hexane/EtOH or ACN/methanol gradients) resolves geometric isomers, with TLC (Rf values ~0.6–0.62) monitoring progress .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Identify π→π* transitions in the benzothiazole and methoxyphenyl moieties (λmax ~250–300 nm) .

- IR spectroscopy : Confirm functional groups (e.g., C=N stretch at 1611–1612 cm⁻¹, carboxylic acid O-H stretch at ~2500–3500 cm⁻¹) .

- NMR : Assign (Z)-configuration via vicinal coupling constants (J ≈ 10–12 Hz for trans-olefin protons) and aromatic splitting patterns (e.g., 6.4–8.33 ppm for benzothiazole protons) .

- Mass spectrometry : FABMS or ESI-MS validates molecular weight (e.g., m/z 482.90 for related derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer :

- Contradiction analysis : Cross-validate using complementary techniques. For example:

- If NMR shows anomalous aromatic proton shifts, compare with computational simulations (DFT-based chemical shift predictions) .

- If IR lacks expected carboxylic acid O-H stretches, assess sample purity (HPLC) or consider intermolecular H-bonding in solid-state IR .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, particularly for confirming (Z)-configuration .

Q. What strategies are employed to evaluate the compound’s biological activity, and how are selectivity challenges mitigated?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) or receptor binding (fluorescence polarization assays) using structurally related benzothiazoles as positive controls .

- Selectivity optimization :

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy group position) to enhance target affinity .

- Computational docking : Predict binding modes to off-target receptors (e.g., using AutoDock Vina) to guide synthetic modifications .

- Cytotoxicity profiling : Use MTT assays on normal cell lines (e.g., HEK293) to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.